1-(3-Chlorophenyl)-3-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea
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Overview
Description
1-(3-chlorophenyl)-3-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea is a complex organic compound that features a combination of chlorophenyl, iodobenzoyl, and benzodioxin moieties. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea likely involves multiple steps, including:
Formation of the benzodioxin ring: This could be achieved through a cyclization reaction involving appropriate dihydroxy and dihalide precursors.
Introduction of the iodobenzoyl group: This step might involve a Friedel-Crafts acylation reaction using iodobenzoyl chloride.
Attachment of the chlorophenyl group: This could be done through a nucleophilic substitution reaction.
Formation of the urea linkage: This step might involve the reaction of an amine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea may undergo various chemical reactions, including:
Oxidation: Potentially forming quinones or other oxidized derivatives.
Reduction: Reducing the iodobenzoyl group to a benzyl group.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield benzyl derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-3-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for 1-(3-chlorophenyl)-3-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea: Similar structure but with a bromine atom instead of iodine.
1-(3-chlorophenyl)-3-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-(3-chlorophenyl)-3-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea might confer unique properties, such as increased molecular weight, altered electronic properties, and potential for radio-labeling in biological studies.
Properties
Molecular Formula |
C22H16ClIN2O4 |
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Molecular Weight |
534.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea |
InChI |
InChI=1S/C22H16ClIN2O4/c23-13-4-3-5-14(10-13)25-22(28)26-18-12-20-19(29-8-9-30-20)11-16(18)21(27)15-6-1-2-7-17(15)24/h1-7,10-12H,8-9H2,(H2,25,26,28) |
InChI Key |
IEWGBVPPNJMHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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